1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one

Description

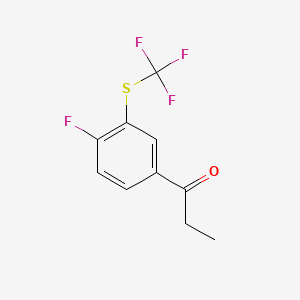

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aryl ketone characterized by a propan-1-one backbone substituted with a 4-fluoro and 3-(trifluoromethylthio) group on the phenyl ring. Key physicochemical properties include a predicted boiling point of 225.3±40.0 °C and a density of 1.28±0.1 g/cm³ . The compound is primarily used in organic synthesis, though its patent status restricts commercial availability .

Properties

Molecular Formula |

C10H8F4OS |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-[4-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F4OS/c1-2-8(15)6-3-4-7(11)9(5-6)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI Key |

XGJSTALCUZEWDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one features:

- A propan-1-one backbone linked to a substituted phenyl ring.

- 4-Fluoro and 3-(trifluoromethylthio) substituents on the aromatic ring, introducing steric and electronic complexity.

- The trifluoromethylthio (-SCF₃) group, a strong electron-withdrawing moiety that influences reactivity in electrophilic and nucleophilic substitutions.

Synthetic Routes for Arylpropanone Derivatives

Diazotization and Coupling Reactions

A patent detailing the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one (CA2205694A1) provides a template for ketone formation:

Diazotization of Aniline Derivatives :

Ketone Formation via Isopropenyl Acetate :

Adaptation for Target Compound :

Friedel-Crafts Acylation

Friedel-Crafts acylation of substituted benzenes with propanoyl chloride is a classical route to arylpropanones. For electron-deficient rings (e.g., fluorinated substrates):

- Catalyst : Lewis acids like AlCl₃ or FeCl₃.

- Solvent : Dichloromethane or nitrobenzene.

- Challenge : The -SCF₃ group’s electron-withdrawing nature may hinder electrophilic substitution, necessitating harsher conditions.

Functionalization of the Aromatic Ring

Introducing the Trifluoromethylthio Group

The JPH01268658A patent describes 4-fluoro-3-trifluoromethylphenol synthesis via diazotization and hydrolysis:

- Diazotization of 4-Fluoro-3-Trifluoromethylaniline :

Modification for -SCF₃ :

- Replace hydrolysis with thiolation using NaSCF₃ or (SCF₃)₂ under Cu(I) catalysis.

Thiolation Strategies

Nucleophilic Aromatic Substitution :

Direct C–H Trifluoromethylthiolation :

Data Tables: Comparative Analysis of Methods

*Reported for analogous aryl iodides.

Challenges and Optimization

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethylthio groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethylthio (-SCF₃) group in the target compound and its analogs (e.g., 1-(4-(SCF₃)phenyl)propan-1-one) reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity compared to methoxy (-OMe) or ethoxy (-OEt) groups .

- Synthesis Yields : Halogenated derivatives (e.g., 3-F, 3-Cl) exhibit higher yields (65–73%) in coupling reactions than sulfur-containing analogs (60–64%) , likely due to steric and electronic effects of the -SCF₃ group.

Physical and Chemical Properties

- Boiling Points: The target compound’s predicted boiling point (225.3°C) is higher than non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)propan-1-one), attributed to increased molecular weight and polarity from -F and -SCF₃ groups .

- Solubility: Ethoxy or morpholinoethoxy substituents (e.g., 1-(3-Ethoxy-4-SCF₃-phenyl)propan-1-one) improve solubility in polar solvents compared to halogenated derivatives .

Biological Activity

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound with the molecular formula C10H8F4OS. Its unique structure, characterized by a trifluoromethylthio group and a fluoro-substituted phenyl ring, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms, applications, and safety.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4OS |

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1805902-49-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the trifluoromethylthio group enhances its lipophilicity, potentially increasing membrane permeability and allowing for better interaction with cellular receptors and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, similar to other fluorinated compounds that exhibit enhanced potency due to their electronic properties .

- Receptor Binding : The structural characteristics of this compound suggest it could bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety disorders .

Case Study: Fluorinated Compounds

Research has shown that fluorinated compounds can significantly enhance the potency of drugs targeting serotonin uptake. For instance, the introduction of trifluoromethyl groups has been linked to increased inhibition of serotonin transporters, suggesting that similar mechanisms may apply to our compound of interest .

Applications in Research and Industry

This compound is utilized in various scientific fields:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceuticals.

- Biological Research : Investigated for its potential role in modulating enzyme activity and receptor interactions.

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, general precautions should be taken when handling fluorinated compounds due to their potential toxicity. Material Safety Data Sheets (MSDS) indicate that exposure can lead to irritation or other adverse effects, emphasizing the need for protective measures during laboratory use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally related propanones. For example, substituent introduction on the phenyl ring may require optimized conditions:

- Step 1 : React 4-fluoro-3-(trifluoromethylthio)benzaldehyde with propanone derivatives in ethanol/NaOH at room temperature to form the α,β-unsaturated ketone intermediate. Adjust stoichiometry (e.g., 1:1.2 aldehyde:ketone ratio) to minimize side products .

- Step 2 : Purify via column chromatography (hexane/ethyl acetate gradients) and confirm purity using HPLC (>98%). Reaction temperature (0–25°C) and solvent polarity critically affect regioselectivity and yield .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodology : Use 1D (¹H, ¹³C-APT) and 2D (COSY, HSQC) NMR to assign signals:

- ¹H NMR : The trifluoromethylthio (-SCF₃) group deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.4–8.2 ppm). The propanone carbonyl (C=O) appears as a singlet near δ 2.8–3.2 ppm for the methylene group .

- ¹³C-APT NMR : Confirm the ketone carbonyl at δ ~205 ppm and trifluoromethylthio carbon at δ ~125 ppm (q, J = 320 Hz for C-F coupling) .

Q. What analytical techniques are essential for purity assessment?

- Methodology : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5%).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error. For example, C₁₀H₇F₄OS requires m/z 267.0245 .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational dynamics of the trifluoromethylthio substituent?

- Methodology : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL (SHELX suite) to analyze bond angles and torsional strain:

- Key Parameters : The C-S-CF₃ bond angle (~102°) and dihedral angle between the phenyl ring and propanone moiety indicate steric effects. Compare with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) to validate experimental data .

Q. What strategies mitigate conflicting data in computational vs. experimental vibrational spectra?

- Methodology : Perform FT-IR and Raman spectroscopy, then correlate with theoretical spectra:

- FT-IR Peaks : The C=O stretch (~1680 cm⁻¹) and C-S stretch (~680 cm⁻¹) should align with DFT predictions. Discrepancies >20 cm⁻¹ suggest solvent effects or crystal packing anomalies. Use polarizable continuum models (PCM) in simulations to account for solvent interactions .

Q. How does the electron-withdrawing trifluoromethylthio group influence reactivity in nucleophilic additions?

- Methodology : Conduct kinetic studies under varying electrophilic conditions (e.g., Grignard reactions):

- Experimental Design : React the ketone with MeMgBr (THF, –78°C). Monitor via in-situ ¹⁹F NMR to track intermediate formation. The -SCF₃ group reduces electron density at the carbonyl carbon, slowing nucleophilic attack (k ≈ 0.15 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for non-fluorinated analogs) .

Q. What in silico approaches predict biological activity of this compound?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Screen against kinase targets (e.g., EGFR) due to structural similarity to known inhibitors. The -SCF₃ group may enhance hydrophobic binding (ΔG ≈ –9.2 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate bioavailability (F ≈ 45%) due to high logP (~3.8) .

Contradiction Resolution & Best Practices

Q. How to address discrepancies in melting points reported across studies?

- Methodology : Standardize measurement conditions:

- Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare with literature values (e.g., 92–94°C). Variations >5°C may indicate polymorphic forms or impurities .

Q. What safety protocols are critical given the fluorinated and sulfur-containing groups?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.